molecular formula C21H24N4O5S B2393043 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 946356-71-4

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2393043
CAS No.: 946356-71-4
M. Wt: 444.51
InChI Key: PXVRSCKUALEICC-UHFFFAOYSA-N
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Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a dimethoxybenzene ring, which is further linked to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine derivative, followed by the introduction of the ethoxy and methyl groups. The next step involves the formation of the sulfonamide linkage through a reaction with a suitable sulfonyl chloride derivative. The final step is the attachment of the dimethoxybenzene ring under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
  • N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific substitution pattern and the presence of both the sulfonamide and dimethoxybenzene groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-5-30-21-13-20(22-14(2)23-21)24-15-6-8-16(9-7-15)25-31(26,27)19-12-17(28-3)10-11-18(19)29-4/h6-13,25H,5H2,1-4H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVRSCKUALEICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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